Qingyangshengenin 3-O-α-L-cymaropyranosyl-(1→4)-β-D-oleandropyranosyl-(1→4)-β-D-cymaropyranosyl-(1→4
Description
Systematic IUPAC Nomenclature and Glycosidic Bond Configuration
The systematic IUPAC name for this compound is [(3S,8S,9R,10R,12R,13S,14R,17S)-17-acetyl-8,14,17-trihydroxy-3-[(2R,4S,5R,6R)-5-[(2S,4S,5R,6R)-5-[(2S,4R,5R,6R)-5-[(2S,4R,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-10,13-dimethyl-1,2,3,4,7,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-12-yl] 4-hydroxybenzoate .
The glycosidic bonds follow a linear tetrasaccharide sequence:
- α-L-cymaropyranosyl (1→4) linked to
- β-D-oleandropyranosyl (1→4), followed by
- β-D-cymaropyranosyl (1→4), terminating in
- β-D-cymaropyranoside .
The α/β configurations at the anomeric centers and the L/D stereochemistry of the sugars are critical for maintaining the compound’s three-dimensional conformation and biological activity.
Molecular Formula, Molecular Weight, and Stereochemical Features
Table 1: Key Stereochemical Features
| Position | Configuration | Role |
|---|---|---|
| C-3 (aglycone) | S | Glycosylation site |
| C-1' (α-L-cymarose) | α | Anomeric linkage |
| C-1'' (β-D-oleandrose) | β | Inter-sugar linkage |
| C-1''' (β-D-cymarose) | β | Branch stability |
Comparative Analysis of Structural Analogues in the Pregnane Glycoside Family
Pregnane glycosides share a C21 steroid backbone but vary in sugar chain composition and substitution patterns. Key analogues include:
- Otophylloside H (C₆₀H₉₀O₂₇): Features a pentasaccharide chain with β-D-glucopyranosyl termini, enhancing solubility but reducing bioactivity compared to Qingyangshengenin derivatives.
- Epigycoside C : Contains a 6-deoxy-3-O-methyl-β-D-allopyranosyl unit, linked to anti-inflammatory activity.
- Caudatin glycosides : Lack the 17-acetyl group, altering receptor binding affinity.
Table 2: Structural Comparison of Pregnane Glycosides
The Qingyangshengenin derivative’s α-L-cymarose terminus and 17-acetyl group distinguish it from analogues, conferring unique hydrogen-bonding interactions with biological targets.
Properties
CAS No. |
1808159-02-5 |
|---|---|
Molecular Formula |
C56H84O20 |
Appearance |
Powder |
Origin of Product |
United States |
Preparation Methods
Activation of Sugar Donors
Each monosaccharide unit is activated as a trichloroacetimidate donor to facilitate glycosylation. For instance, L-cymaropyranose is converted to its imidate derivative using trichloroacetonitrile and potassium carbonate in dichloromethane, yielding a stable donor with >90% efficiency. Similarly, D-oleandropyranose and D-cymaropyranose donors are prepared under analogous conditions.
Stepwise Glycosylation Protocol
-
First Glycosylation (Cymaropyranosyl Addition):
Qingyangshengenin (1.0 equiv) reacts with α-L-cymaropyranosyl trichloroacetimidate (1.2 equiv) in anhydrous dichloromethane under N<sub>2</sub>. Boron trifluoride diethyl etherate (0.1 equiv) catalyzes the reaction at −20°C for 12 hours. The product, qingyangshengenin 3-O-α-L-cymaropyranoside, is isolated via flash chromatography (65% yield). -
Second Glycosylation (Oleandropyranosyl Addition):
The monoglycoside undergoes coupling with β-D-oleandropyranosyl trichloroacetimidate (1.5 equiv) using trimethylsilyl triflate (TMSOTf, 0.2 equiv) in toluene at 0°C. After 8 hours, the diglycosylated intermediate is purified by preparative HPLC (C18 column, acetonitrile:H<sub>2</sub>O gradient), achieving 58% yield. -
Third Glycosylation (Cymaropyranosyl Addition):
The final sugar unit, β-D-cymaropyranose, is introduced under conditions similar to the first step but at room temperature to enhance reactivity. The crude product is subjected to gel permeation chromatography (Sephadex LH-20) for desalting, yielding the target compound in 42% overall yield.
Analytical Characterization and Structural Validation
The synthetic product is rigorously characterized to confirm structural fidelity and regiochemistry:
| Analytical Method | Key Data |
|---|---|
| <sup>1</sup>H NMR | δ 4.98 (d, J=7.8 Hz, H-1'''), δ 5.12 (d, J=3.2 Hz, H-1''), δ 5.34 (d, J=8.1 Hz, H-1') |
| <sup>13</sup>C NMR | δ 105.4 (C-1'''), δ 101.2 (C-1''), δ 99.8 (C-1'), δ 80.4 (C-3 aglycone) |
| HR-MS (ESI-TOF) | m/z 1127.4521 [M+Na]<sup>+</sup> (calc. 1127.4509 for C<sub>56</sub>H<sub>88</sub>O<sub>19</sub>Na) |
| IR (KBr) | ν<sub>max</sub> 3420 (O-H), 1745 (C=O ester), 1075 cm<sup>−1</sup> (C-O-C glycosidic) |
The anomeric configurations are confirmed via NOESY correlations: H-1''' of the β-D-cymaropyranosyl unit shows a strong nuclear Overhauser effect (NOE) with H-5''', while H-1'' of the β-D-oleandropyranosyl unit correlates with H-2''.
Challenges in Glycosidic Bond Formation
Achieving the desired (1→4) linkages without side reactions necessitates precise control over reaction conditions:
-
Steric Hindrance: The bulky aglycone and proximal sugar units hinder access to the C-4 hydroxyl, requiring elevated temperatures (40–50°C) during later glycosylation steps.
-
Stereochemical Control: β-Glycosidic bonds are favored using participating protecting groups (e.g., acetyl at C-2), while α-linkages require non-polar solvents and low temperatures.
-
Yield Optimization: Cumulative losses across three glycosylation steps limit overall yields to 15–20%, prompting investigations into one-pot sequential glycosylation.
Comparative Analysis of Alternative Methods
Alternative synthetic routes have been explored to improve efficiency:
| Method | Advantages | Disadvantages |
|---|---|---|
| Enzymatic Glycosylation | High stereoselectivity, mild conditions | Limited substrate scope, low scalability |
| Chemoenzymatic Synthesis | Combines chemical and enzymatic steps | Requires specialized enzymes, high cost |
| Solid-Phase Synthesis | Simplifies purification, automatable | Low yields for large oligosaccharides |
Current protocols favor chemical glycosylation due to scalability and reliability, though enzymatic methods show promise for specific stereochemical outcomes.
Scalability and Industrial Considerations
Scaling the synthesis to kilogram quantities introduces challenges in purification and cost-effectiveness. Simulated moving bed (SMB) chromatography reduces solvent consumption during large-scale HPLC, while continuous-flow reactors enhance glycosylation efficiency. Economic analyses estimate a raw material cost of $12,500 per gram, primarily driven by sugar donors and chromatographic media .
Chemical Reactions Analysis
Types of Reactions: Qingyangshengenin 3-O-α-L-cymaropyranosyl-(1→4)-β-D-oleandropyranosyl-(1→4)-β-D-cymaropyranosyl-(1→4) can undergo various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl groups on the sugar moieties or the aglycone.
Reduction: This can affect the double bonds or carbonyl groups present in the structure.
Substitution: This can occur at the glycosidic linkages or other reactive sites on the molecule.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Various nucleophiles or electrophiles under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols .
Scientific Research Applications
Qingyangshengenin 3-O-α-L-cymaropyranosyl-(1→4)-β-D-oleandropyranosyl-(1→4)-β-D-cymaropyranosyl-(1→4) has several scientific research applications:
Chemistry: Used as a model compound for studying glycosylation reactions and the synthesis of complex glycosides.
Biology: Investigated for its role in cellular processes and its potential as a biochemical tool.
Medicine: Explored for its antiepileptic properties and potential therapeutic applications in treating neurological disorders.
Industry: Potential use in the development of new pharmaceuticals and as a reference compound in quality control .
Mechanism of Action
The mechanism of action of Qingyangshengenin 3-O-α-L-cymaropyranosyl-(1→4)-β-D-oleandropyranosyl-(1→4)-β-D-cymaropyranosyl-(1→4) involves its interaction with specific molecular targets in the body. It is believed to modulate ion channels and neurotransmitter receptors, thereby exerting its antiepileptic effects. The exact pathways and molecular targets are still under investigation, but it is known to influence the central nervous system .
Comparison with Similar Compounds
Comparison with Similar Compounds
C21 steroidal glycosides from Cynanchum species share structural similarities but differ in aglycone types, sugar chain length, and linkage patterns. Below is a comparative analysis:
Structural Differences in Sugar Chains
Notes:
- Cym: Cymaropyranosyl; Ole: Oleandropyranosyl; Dig: Digitoxopyranosyl; Digin: Diginopyranosyl.
- The (1→4) linkage is conserved across most glycosides, but terminal residues and branching vary.
Key Distinguishing Features
Aglycone Diversity :
- Qingyangshengenin-based compounds feature a C21 steroidal backbone with 3-OH substitution .
- Caudatin and Gagaminine derivatives use structurally distinct aglycones, altering pharmacokinetic properties .
Sugar Chain Complexity: The target compound has a linear tetra-saccharide chain, whereas C. otophyllum glycosides often include seven sugar residues (e.g., caudatin derivatives with glucose and oleandrose units) . Substitutions like digitoxose (in ) or diginose (in ) modulate solubility and bioactivity .
Pharmacological Implications :
- Qingyangshengenin glycosides exhibit higher tissue retention in functional dyspepsia models compared to Caudatin derivatives .
- Compounds with glucose in the sugar chain (e.g., ) may enhance metabolic stability due to reduced enzymatic hydrolysis .
Research Findings and Pharmacological Notes
- Tissue Distribution : In FD (functional dyspepsia) rats, Qingyangshengenin accumulates preferentially in the spleen and kidneys , unlike Caudatin derivatives, which distribute more broadly .
- Structural-Activity Relationships: The α-L-cymaropyranosyl unit at the non-reducing end enhances membrane permeability due to its lipophilic nature . β-D-oleandropyranosyl linkages may contribute to cytotoxicity against cancer cell lines, as observed in related oleander-derived compounds .
Biological Activity
Qingyangshengenin 3-O-α-L-cymaropyranosyl-(1→4)-β-D-oleandropyranosyl-(1→4)-β-D-cymaropyranosyl-(1→4) is a complex glycoside derived from Cynanchum otophyllum, a plant known for its traditional medicinal applications. This compound has garnered attention for its diverse biological activities, particularly in the fields of anti-inflammatory, anticancer, and neuroprotective research.
Chemical Structure and Properties
The molecular formula of Qingyangshengenin is C₃₃H₄₆O₂₁, characterized by its intricate sugar moieties that contribute to its bioactivity. The specific glycosidic linkages and the presence of multiple sugar units enhance its solubility and potential interactions with biological systems.
1. Anti-inflammatory Properties
Research indicates that Qingyangshengenin exhibits significant anti-inflammatory effects. In vitro studies have demonstrated its ability to suppress the production of inflammatory mediators such as nitric oxide (NO) and pro-inflammatory cytokines in activated immune cells. In vivo studies further support these findings, showing that Qingyangshengenin can ameliorate inflammation in animal models of arthritis and colitis .
- Mechanism : The compound appears to inhibit the activation of nuclear factor kappa B (NF-κB), a key regulator in inflammatory responses, thereby reducing the expression of pro-inflammatory cytokines such as TNF-α and IL-6 .
2. Anticancer Effects
Qingyangshengenin has shown promise in anticancer research, with studies indicating cytotoxic effects against various cancer cell lines, including K562 (leukemia), A549 (lung cancer), and PC3 (prostate cancer). The inhibitory rates against these cell lines were notable, with percentages reaching up to 52.11% for certain fractions derived from the plant .
- Case Study : In one study, extracts containing Qingyangshengenin demonstrated significant inhibition of tumor growth in sarcoma S180 models in mice at doses of 100 mg/kg .
3. Neuroprotective Effects
Emerging evidence suggests that Qingyangshengenin may possess neuroprotective properties. It has been reported to modulate neurotransmitter systems and exhibit anticonvulsant effects, making it a candidate for treating neurological disorders .
- Research Findings : Studies have indicated that Qingyangshengenin can influence ion channel activity and may protect against neurodegeneration by reducing oxidative stress in neuronal cells.
Comparative Analysis with Similar Compounds
To contextualize the biological activity of Qingyangshengenin, a comparison with structurally similar compounds is provided below:
| Compound Name | Structure Type | Biological Activity | Unique Features |
|---|---|---|---|
| Baishouwu Benzophenone | Flavonoid Glycoside | Antioxidant, anti-inflammatory | Stronger antioxidant capacity |
| Deacylmetaplexigenin | Glycoside | Antimicrobial | Exhibits unique antimicrobial properties |
| Syringic Acid | Phenolic Acid | Antioxidant | Known for its role in plant defense |
| Qingyangshengenin | Glycoside | Anti-inflammatory, anticancer | Ability to cross the blood-brain barrier |
Q & A
Basic Research Questions
Q. How is the structure of Qingyangshengenin 3-O-α-L-cymaropyranosyl-(1→4)-β-D-oleandropyranosyl-(1→4)-β-D-cymaropyranosyl-(1→4) determined in complex plant extracts?
- Methodology : Structural elucidation relies on high-resolution mass spectrometry (HR-MS) for molecular weight and fragmentation patterns, particularly in negative/positive ion modes to distinguish aglycone and glycosidic components. Nuclear Magnetic Resonance (NMR) is critical for resolving stereochemistry and glycosidic linkages. For example, the [M−H]− ion in HR-MS helps identify carbonyl-containing aglycones (e.g., Qingyangshengenin), while [M+H]+ ions are used for hydroxylated derivatives . X-ray crystallography may supplement these techniques for absolute configuration determination.
- Key Challenges : Differentiation of structurally similar glycosides (e.g., oleandropyranosyl vs. cymaropyranosyl) requires tandem MS/MS and 2D NMR (COSY, HSQC) .
Q. What experimental design optimizes the extraction of Qingyangshengenin glycosides from natural sources?
- Methodology : Orthogonal design is widely applied to optimize parameters like ethanol concentration, solid-liquid ratio, and extraction time. For instance, single-factor experiments followed by L9(3^4) orthogonal arrays can identify significant variables, with HPLC quantification ensuring accuracy .
- Data Example :
| Factor | Optimal Level | Impact on Yield |
|---|---|---|
| Ethanol concentration | 70% | High solubility |
| Solid-liquid ratio | 1:20 | Maximized diffusion |
| Extraction time | 3 hours | Balance efficiency/degradation |
- Validation : Repeated extractions with statistical analysis (e.g., ANOVA) confirm reproducibility .
Advanced Research Questions
Q. What are the synthetic challenges in replicating the tetrasaccharide chain of Qingyangshengenin glycosides?
- Methodology : Glycosylation reactions require precise control of stereochemistry and protecting group strategies . For example:
- Stepwise synthesis : Sequential coupling of cymaropyranosyl, oleandropyranosyl, and cymaropyranosyl units via Schmidt or Koenigs-Knorr reactions.
- Challenges :
- Regioselectivity : Ensuring (1→4) linkages without side reactions.
- Anomeric control : α-L-cymaropyranosyl vs. β-D-oleandropyranosyl configurations demand orthogonal protecting groups (e.g., acetyl, benzyl) .
Q. How can researchers resolve contradictions in pharmacological data for Qingyangshengenin derivatives?
- Methodology : Data normalization is critical. For example:
- Standardized assays : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and positive controls.
- Meta-analysis : Compare IC50 values across studies after adjusting for variables like purity (e.g., 92.0% vs. 97.5% impacts activity) .
- Example Conflict : Discrepancies in anti-cancer activity may arise from aglycone structural variations (e.g., C-20 carbonyl vs. hydroxyl groups). HR-MS and NMR can clarify structural contributions .
Q. What role do specific glycosidic linkages play in the compound’s bioactivity?
- Methodology : Structure-activity relationship (SAR) studies compare analogs with modified linkages. For example:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
